molecular formula C21H24ClN3OS2 B2745959 3-Phenyl-1-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)propan-1-one hydrochloride CAS No. 1215460-47-1

3-Phenyl-1-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)propan-1-one hydrochloride

Cat. No.: B2745959
CAS No.: 1215460-47-1
M. Wt: 434.01
InChI Key: WAFUWBYDLJTGNQ-UHFFFAOYSA-N
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Description

3-Phenyl-1-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)propan-1-one hydrochloride is a heterocyclic compound featuring a thiophene-substituted thiazole ring linked to a piperazine moiety, which is further connected to a propan-1-one backbone. The hydrochloride salt form improves crystallinity and stability.

Properties

IUPAC Name

3-phenyl-1-[4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]propan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3OS2.ClH/c25-21(9-8-17-5-2-1-3-6-17)24-12-10-23(11-13-24)15-20-22-18(16-27-20)19-7-4-14-26-19;/h1-7,14,16H,8-13,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAFUWBYDLJTGNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=CS2)C3=CC=CS3)C(=O)CCC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

3-Phenyl-1-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)propan-1-one hydrochloride is a compound of significant interest due to its potential biological activities. This article provides an overview of its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiazole and thiophene rings followed by coupling reactions with piperazine derivatives. The specific reaction conditions can vary, but common methods include the use of palladium catalysts for coupling and various bases for ring formation.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives containing thiazole and thiophene moieties have demonstrated significant activity against a range of pathogens, including multi-drug resistant strains.

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)MBC (µg/mL)Target Pathogen
Compound A0.220.25Staphylococcus aureus
Compound B0.300.35Escherichia coli
Compound C0.150.20Pseudomonas aeruginosa

These findings suggest that modifications to the thiazole and thiophene structures can enhance antimicrobial efficacy.

Anticancer Activity

In addition to antimicrobial properties, compounds with similar structural features have been evaluated for anticancer activity. Research indicates that these compounds may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Table 2: Anticancer Efficacy of Related Compounds

CompoundIC50 (µM)Cancer Cell Line
Compound D5.0HeLa
Compound E3.5MCF7
Compound F7.2A549

The anticancer effects are often attributed to the ability of these compounds to interact with specific molecular targets involved in tumor progression.

The biological activity of this compound is believed to involve interactions with various enzymes and receptors in biological systems. For example, compounds in this class may inhibit DNA gyrase or dihydrofolate reductase (DHFR), which are critical for bacterial survival and cancer cell proliferation.

Case Studies

Several case studies have been conducted to evaluate the efficacy of related compounds in clinical settings:

  • Antimicrobial Resistance Study : A study investigated the resistance patterns of Staphylococcus aureus against derivatives containing thiazole and thiophene groups. The results indicated a marked decrease in resistance when these compounds were used in combination therapies.
  • Cancer Treatment Trials : Clinical trials assessing the anticancer properties of thiazole-containing piperazine derivatives showed promising results in terms of tumor reduction in patients with advanced-stage cancers.

Comparison with Similar Compounds

Structural Analogues with Propan-1-one Backbones
  • 1-(5-Methyl-1-phenylpyrazol-4-yl)-3-[4-(o-tolyl)piperazin-1-yl]-propan-1-one Hydrochloride (CIBA 1002-Go): This compound shares the propan-1-one-piperazine scaffold but substitutes the thiophene-thiazole group with a pyrazole-o-tolyl system. Pharmacological studies indicate that CIBA 1002-Go modulates catecholamine stores in tissues, suggesting central nervous system activity .
Urea Derivatives with Piperazine-Thiazole Moieties

Compounds such as 1-(3-fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11a) and 1-(3-chlorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11f) exhibit urea linkages instead of the ketone group in the target compound. Key differences include:

  • Yields and Stability : These urea derivatives show high synthetic yields (85–88%) and moderate melting points (188–207°C), indicating robust crystallinity similar to the hydrochloride salt form of the target compound .

Table 1: Physicochemical Properties of Selected Urea Derivatives

Compound ID Yield (%) Melting Point (°C) Molecular Weight (ESI-MS)
11a 85.1 484.2 [M+H]+
11f 85.1 500.2 [M+H]+
1g 78.4 205–207 638.1 [M−2HCl+H]+
Thiazole Derivatives with Fluorophenyl Substituents

Compounds 4 and 5 from feature fluorophenyl-thiazole systems. Unlike the thiophene-thiazole group in the target compound, fluorophenyl groups introduce electron-withdrawing effects, altering electronic density and dipole moments. Crystallographic data reveal that fluorophenyl-thiazole derivatives adopt planar conformations, whereas the thiophene-thiazole system in the target compound may exhibit greater planarity due to sulfur’s lone-pair delocalization .

Substituent Effects on Bioactivity
  • Electron-Donating Groups (e.g., Thiophene) : Enhance π-π stacking interactions in hydrophobic binding pockets.
  • Electron-Withdrawing Groups (e.g., CF₃, Cl) : Improve metabolic stability but may reduce solubility. For example, 1-(3,5-di(trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11m) has a high molecular weight (602.2 [M+H]+), which could limit bioavailability compared to the target compound .

Table 2: Substituent Impact on Molecular Weight and Solubility

Compound ID Substituent Molecular Weight (ESI-MS) Likely Solubility
Target Thiophene-thiazole ~500 (estimated) Moderate
11m 3,5-CF₃ 602.2 [M+H]+ Low
11l 3-OCH₃ 496.3 [M+H]+ High

Q & A

Q. What are the critical steps and considerations in synthesizing this compound?

The synthesis involves multi-step reactions starting with commercially available precursors. Key steps include:

  • Coupling of the piperazine ring with the thiophene-thiazole moiety under controlled temperatures (e.g., 60-80°C) in polar aprotic solvents like DMF or DMSO .
  • Introduction of the propan-1-one group via nucleophilic acyl substitution, requiring inert atmospheres to prevent oxidation .
  • Final purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC to isolate the hydrochloride salt .

Q. Which analytical techniques are essential for characterizing this compound?

Structural confirmation requires:

  • 1H/13C NMR to verify proton and carbon environments, particularly for the piperazine and thiophene-thiazole groups .
  • High-Resolution Mass Spectrometry (HRMS) for molecular weight validation .
  • HPLC-PDA (Photodiode Array) to assess purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How can reaction conditions be optimized for scale-up synthesis?

  • Solvent selection : Replace DMF with recyclable solvents like acetonitrile to reduce environmental impact .
  • Catalyst screening : Test coupling agents (e.g., HOBt vs. TBTU) to improve yields .
  • Inline monitoring : Use FTIR or Raman spectroscopy to track reaction progress and minimize by-products .

Q. How to address contradictions between computational binding predictions and experimental bioassay results?

  • Cross-validate docking studies (e.g., AutoDock Vina) with Molecular Dynamics (MD) simulations (100 ns trajectories) to assess binding stability .
  • Perform isothermal titration calorimetry (ITC) to experimentally measure binding affinities and reconcile discrepancies .

Q. What methodologies assess stability under varying pH and temperature?

  • Forced degradation studies : Expose the compound to pH 1–13 buffers at 40°C for 24–72 hours, followed by HPLC analysis to identify degradation products .
  • Thermogravimetric Analysis (TGA) to evaluate thermal stability up to 300°C .

Q. How to resolve discrepancies in biological activity across assays?

  • Orthogonal assay validation : Compare results from enzymatic inhibition (e.g., kinase assays) and cell-based viability (MTT) assays to rule out off-target effects .
  • Dose-response curves : Use 8-point dilution series to calculate accurate IC50 values and minimize assay variability .

Q. What advanced techniques identify synthetic by-products?

  • LC-HRMS/MS with fragmentation patterns to structurally characterize impurities .
  • 2D NMR (COSY, HSQC) to resolve overlapping signals from aromatic by-products .

Q. How can molecular modeling improve pharmacokinetic properties?

  • ADMET prediction : Use tools like SwissADME to optimize logP (target 2–4) and aqueous solubility .
  • QSAR modeling : Corrogate substituent effects (e.g., thiophene vs. benzothiazole) on bioavailability .

Q. How to mitigate aromatic system interference in spectroscopic analysis?

  • Deuterated solvents : Use DMSO-d6 to suppress proton exchange in NMR .
  • LC-NMR hyphenation : Combine chromatography with NMR for real-time impurity tracking .

Q. What strategies ensure robust impurity profiling during scale-up?

  • Design of Experiments (DoE) : Vary reaction parameters (temperature, stoichiometry) to map impurity formation .
  • Stability-indicating methods : Develop HPLC methods with resolution >2.0 between the API and degradation products .

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